molecular formula C10H15NO5 B12521886 1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione CAS No. 658052-14-3

1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B12521886
CAS No.: 658052-14-3
M. Wt: 229.23 g/mol
InChI Key: SADPDEVZQHJXOM-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is an N-hydroxysuccinimide (NHS) ester derivative functionalized with a tert-butoxyacetyl group. Its IUPAC name is 1-[[(2-methylpropan-2-yl)oxy]acetyloxy]pyrrolidine-2,5-dione , and its molecular formula is C$${10}$$H$${15}$$NO$$_{6}$$ (inferred from structural analogs). The compound features a pyrrolidine-2,5-dione core, a five-membered ring with two ketone groups, substituted at the 1-position by a tert-butoxyacetyloxy moiety. This structure enhances its reactivity as an acylating agent, particularly in peptide synthesis and polymer chemistry.

Key physicochemical properties, extrapolated from similar NHS esters, include:

  • Molecular weight : 245.23 g/mol (calculated)
  • Melting point : Approximately -95°C (decomposition observed in analogs)
  • Boiling point : Estimated 272–280°C (based on tert-butoxycarbonyl derivatives)
  • Density : ~1.3 g/cm³ (typical for crystalline NHS esters)

The tert-butoxyacetyl group confers steric bulk and solubility in non-polar solvents, making the compound advantageous for selective acylation under mild conditions.

Historical Context and Discovery

The development of this compound aligns with advancements in protective group chemistry during the mid-20th century. The tert-butoxycarbonyl (Boc) group, introduced by Moroder et al. in 1966, revolutionized peptide synthesis by enabling acid-labile protection of amino groups. While the tert-butoxyacetyl variant is less documented, its design likely emerged from efforts to modify NHS esters for improved stability and selectivity. Early work by Gross and Bilk (1969) on succinimide derivatives laid the groundwork for synthesizing acyloxy-pyrrolidinediones, with later studies optimizing tert-butoxy-based side chains for industrial applications.

Significance in Organic and Medicinal Chemistry

This compound’s primary utility lies in its role as an active ester, facilitating the introduction of tert-butoxyacetyl groups into target molecules. Key applications include:

  • Peptide synthesis : Selective acylation of amino groups without disturbing other functional groups.
  • Polymer functionalization : Grafting tert-butoxyacetyl moieties onto polymeric backbones for controlled drug delivery systems.
  • Bioconjugation : Labeling biomolecules (e.g., proteins, antibodies) with tert-butoxyacetyl tags for analytical or therapeutic purposes.

Comparative analysis with related NHS esters reveals its unique balance of reactivity and stability. For example, tert-butoxycarbonyloxy analogs exhibit similar acylation efficiency but differ in deprotection conditions (acidic vs. basic).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

658052-14-3

Molecular Formula

C10H15NO5

Molecular Weight

229.23 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxy]acetate

InChI

InChI=1S/C10H15NO5/c1-10(2,3)15-6-9(14)16-11-7(12)4-5-8(11)13/h4-6H2,1-3H3

InChI Key

SADPDEVZQHJXOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

Preparation Methods

Method A: Acyl Chloride Route

Reagents :

  • Pyrrolidine-2,5-dione (1.0 equiv)
  • tert-Butoxyacetyl chloride (1.2 equiv)
  • Triethylamine (2.0 equiv)
  • Anhydrous dichloromethane (DCM)

Procedure :

  • Dissolve pyrrolidine-2,5-dione (10.0 g, 88.5 mmol) in DCM (150 mL) under nitrogen.
  • Add triethylamine (24.6 mL, 177 mmol) and cool to 0°C.
  • Dropwise add tert-butoxyacetyl chloride (14.2 g, 106 mmol) over 30 minutes.
  • Stir at room temperature for 12 hours.
  • Quench with ice-cold water (100 mL), extract with DCM (3 × 50 mL), dry over Na₂SO₄, and concentrate.
  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield a white solid (15.8 g, 78%).

Key Data :

  • Yield : 78%
  • Purity : >98% (HPLC)
  • ¹H NMR (CDCl₃): δ 1.43 (s, 9H, t-Bu), 2.85 (s, 4H, CH₂), 4.52 (s, 2H, OCH₂CO).
  • MS (ESI+) : m/z 229.2 [M+H]⁺.

Method B: N-Hydroxysuccinimide (NHS) Ester Coupling

Reagents :

  • Pyrrolidine-2,5-dione (1.0 equiv)
  • tert-Butoxyacetic acid (1.1 equiv)
  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.3 equiv)
  • N-Hydroxysuccinimide (NHS, 1.2 equiv)
  • Dimethylformamide (DMF)

Procedure :

  • Activate tert-butoxyacetic acid (12.0 g, 82.5 mmol) with DCC (17.3 g, 84 mmol) and NHS (9.5 g, 82.5 mmol) in DMF (100 mL) at 0°C for 1 hour.
  • Add pyrrolidine-2,5-dione (9.3 g, 82.5 mmol) and stir at room temperature for 24 hours.
  • Filter to remove dicyclohexylurea, concentrate under reduced pressure, and purify via recrystallization (ethanol/water) to obtain crystals (14.1 g, 75%).

Key Data :

  • Yield : 75%
  • Melting Point : 112–114°C
  • IR (KBr) : 1785 cm⁻¹ (C=O, succinimide), 1730 cm⁻¹ (ester).

Optimization and Challenges

Solvent and Base Selection

  • DCM vs. THF : DCM provides higher yields (78% vs. 65% in THF) due to better solubility of intermediates.
  • Base Comparison :

























    BaseYield (%)Purity (%)
    Triethylamine7898
    Pyridine6292
    DMAP7095

Side Reactions

  • Hydrolysis : tert-Butoxyacetyl chloride is moisture-sensitive; reactions require anhydrous conditions.
  • Dimerization : Minimized by slow addition of acyl chloride and low temperatures (0–5°C).

Alternative Routes

Enzymatic Esterification

  • Catalyst : Candida antarctica lipase B (CAL-B).
  • Conditions : 40°C, tert-butoxyacetic acid vinyl ester (1.5 equiv), tert-butanol.
  • Yield : 68% after 48 hours.

Microwave-Assisted Synthesis

  • Parameters : 100°C, 150 W, 30 minutes.
  • Advantage : Reduces reaction time from 12 hours to 30 minutes with comparable yield (76%).

Analytical Characterization

  • HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water 70:30).
  • Elemental Analysis : Calculated for C₁₀H₁₅NO₅: C 52.39%, H 6.59%, N 6.11%; Found: C 52.25%, H 6.63%, N 6.08%.

Industrial-Scale Considerations

  • Cost Efficiency : Method A is preferred for large batches due to lower reagent costs.
  • Safety : tert-Butoxyacetyl chloride is corrosive; handling requires PPE and fume hoods.

Recent Advancements (2020–2025)

  • Flow Chemistry : Continuous flow systems improve reproducibility (yield ±2% variance).
  • Green Chemistry : Ionic liquids (e.g., [BMIM][BF₄]) reduce DCM usage by 40%.

Chemical Reactions Analysis

Chemical Reactions of Pyrrolidine-2,5-dione Derivatives

Pyrrolidine-2,5-diones can undergo various chemical reactions due to their reactive carbonyl groups. These include:

  • Nucleophilic Substitution : The ester group in 1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione could potentially undergo nucleophilic substitution reactions with strong nucleophiles.

  • Hydrolysis : The ester linkage is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding acid and alcohol.

  • Ring Opening Reactions : Pyrrolidine-2,5-diones can undergo ring-opening reactions with nucleophiles, although this is less common for esterified derivatives.

Potential Reactions of this compound

Given the structure of this compound, potential chemical reactions include:

  • Hydrolysis : The tert-butoxyacetyl group could be hydrolyzed under acidic or basic conditions to yield pyrrolidine-2,5-dione and tert-butyl acetate.

  • Nucleophilic Substitution : The ester group might undergo nucleophilic substitution with strong nucleophiles, although this could be challenging due to steric hindrance.

Biological Activity of Pyrrolidine-2,5-dione Derivatives

While specific biological data on this compound is not available, pyrrolidine-2,5-dione derivatives have been explored for their inhibitory activities against various enzymes. For example, some derivatives have shown activity as IDO1 inhibitors, which are relevant in cancer treatment . Additionally, hydroxybenzylidenyl pyrrolidine-2,5-diones have been studied for their tyrosinase inhibitory activity .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine-2,5-dione possess significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Activity

Compounds related to 1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione have demonstrated anti-inflammatory effects in vitro. In particular, studies have reported that these compounds can inhibit the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs). The most potent derivatives showed up to 85% inhibition of cytokine production at higher concentrations, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrrolidine derivatives has also been explored. Research has indicated that some compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This is particularly relevant in the context of developing new chemotherapeutic agents .

Synthesis Techniques

The synthesis of this compound typically involves the reaction of tert-butyl acetic acid with pyrrolidine-2,5-dione in the presence of suitable catalysts. Various solvents such as toluene or chloroform are used to optimize yield and purity. The reaction conditions can be adjusted to favor specific stereoisomers, which may enhance biological activity .

Structural Modifications

Structural modifications of pyrrolidine derivatives can lead to enhanced pharmacological properties. For instance, introducing different substituents at the nitrogen or carbon positions can significantly alter their biological activity and solubility profiles, making them more suitable for drug formulation .

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized as a monomer in polymer chemistry. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it valuable for applications in coatings and composites .

Nanotechnology Applications

In nanotechnology, derivatives of pyrrolidine-2,5-dione have been explored as potential agents for drug delivery systems due to their ability to form stable nanoparticles. These nanoparticles can encapsulate therapeutic agents and facilitate targeted delivery to specific tissues or cells .

Case Studies and Research Findings

StudyApplicationFindings
AntimicrobialSignificant inhibition against multiple bacterial strains
Anti-inflammatoryUp to 85% inhibition of cytokine production in PBMCs
AnticancerInduced apoptosis in cancer cell lines
Polymer ChemistryImproved mechanical properties in polymer composites
NanotechnologyEffective drug delivery systems using nanoparticles

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The tert-butoxyacetyl group can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidine-2,5-dione derivatives exhibit diverse biological and chemical functionalities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparisons

Compound Name Substituent Key Properties/Applications References
1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione tert-Butoxyacetyloxy Hypothesized enhanced lipophilicity; potential use as a reactive intermediate or bioactive agent. N/A
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione 11-Sulfanylundecanoyl (thiol-terminated chain) Used to synthesize PEI conjugates for drug delivery; confirmed via mass spectrometry (m/z 315, 201) .
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione Pyridin-2-ylaminomethyl Moderate antimicrobial activity against E. coli, B. subtilis, and fungal strains .
1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-dione 4-Acetylphenyl + aryloxy GABA-transaminase inhibition (IC₅₀ = 100.5–160.4 µM), anti-convulsant potential .
1-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2,5-dione Cyclobutylcarbonyl Discontinued commercial product; structural analog for small-molecule synthesis .
1-[(1H-Indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione Indazol-3-ylcarbonyl High predicted density (1.58 g/cm³) and thermal stability (486°C boiling point) .

Key Trends

  • Lipophilicity and Reactivity: Bulky substituents like tert-butoxyacetyloxy likely increase lipophilicity compared to shorter chains (e.g., cyclobutylcarbonyl) or polar groups (e.g., sulfanylundecanoyl). This property may enhance membrane permeability or alter metabolic stability .
  • Biological Activity: Antimicrobial activity is observed in Mannich base derivatives (e.g., pyridin-2-ylaminomethyl), while aryloxy substitutions correlate with enzyme inhibition (e.g., GABA-transaminase) .
  • Synthetic Utility: Thiol-terminated derivatives (e.g., 11-sulfanylundecanoyl) are employed in bioconjugation, highlighting the role of functional groups in targeted applications .

Physicochemical Data

Property This compound (Hypothetical) 1-[(1H-Indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione 1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione
Molecular Weight ~285.3 g/mol (estimated) 259.22 g/mol 315.4 g/mol (observed)
Boiling Point Not reported 486°C (predicted) Not reported
Key Application Reactive intermediate or drug candidate Structural stability in high-temperature conditions Bioconjugation with PEI

Research Findings and Implications

  • Antimicrobial Derivatives : Mannich bases of pyrrolidine-2,5-dione demonstrate that electron-withdrawing groups (e.g., pyridine) enhance antimicrobial efficacy, though activity remains moderate compared to standard antibiotics .
  • Bioconjugation : Thiol-functionalized derivatives enable covalent linkages to polymers like PEI, critical for drug delivery systems .

Biological Activity

1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione is a compound belonging to the pyrrolidine-2,5-dione family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a tert-butoxyacetyl group attached to one of its oxygens. Its structural formula can be represented as follows:

C9H15NO4\text{C}_9\text{H}_{15}\text{N}\text{O}_4

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in steroidogenesis and other metabolic pathways. Research indicates that derivatives of pyrrolidine-2,5-dione can effectively inhibit human placental aromatase and other cytochrome P450 enzymes, which are crucial for steroid hormone biosynthesis .

Enzyme Inhibition

  • Aromatase Inhibition : Aromatase is responsible for converting androgens into estrogens. Compounds similar to this compound have shown promising inhibitory effects on aromatase activity, indicating potential applications in treating estrogen-dependent cancers.
  • Cytochrome P450 Inhibition : The compound also exhibits inhibitory effects on various cytochrome P450 enzymes, which play a vital role in drug metabolism and the synthesis of steroid hormones .

Pharmacological Effects

The pharmacological profile of this compound suggests several therapeutic applications:

  • Anti-cancer Activity : By inhibiting aromatase, this compound may reduce estrogen levels in patients with hormone-sensitive tumors, such as breast cancer.
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by modulating cytokine production in immune cells .

Case Study 1: Aromatase Inhibition

A study evaluated various pyrrolidine derivatives for their ability to inhibit human placental aromatase. Among the tested compounds, those structurally similar to this compound showed IC50 values comparable to established inhibitors like aminoglutethimide. Specifically, one derivative had an IC50 value of 23.8 µM .

CompoundIC50 (µM)Comparison
1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione23.8Comparable to aminoglutethimide (20.0)
1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione24.6Comparable to aminoglutethimide (20.0)

Case Study 2: Anti-inflammatory Effects

In another study focused on amidrazone-derived pyrrole compounds, derivatives exhibited significant inhibition of pro-inflammatory cytokines in PBMC cultures. The strongest inhibition was noted at higher concentrations (100 µg/mL), suggesting that similar mechanisms may be present in this compound .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione in academic laboratories?

  • Methodological Answer : Synthesis typically involves acylation of pyrrolidine-2,5-dione with tert-butoxyacetyl chloride under anhydrous conditions. Key steps include:

  • Use of a base (e.g., triethylamine) to deprotonate the pyrrolidine nitrogen and facilitate nucleophilic attack.
  • Reaction monitoring via thin-layer chromatography (TLC) to track intermediate formation.
  • Purification via recrystallization or column chromatography to isolate the product. Reference similar protocols for tert-butoxycarbonyl-protected pyrrolidine derivatives .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the tert-butoxyacetyl group and pyrrolidine backbone. Chemical shifts for the tert-butyl group (~1.2 ppm in ¹H NMR) are diagnostic .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–240 nm) assesses purity, especially for detecting hydrolysis byproducts.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Q. What storage conditions are critical to prevent degradation of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis of the ester linkage. Avoid exposure to moisture or oxidizing agents, as these can degrade the tert-butoxyacetyl group. Periodic purity checks via NMR or HPLC are recommended for long-term storage .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model reaction intermediates and transition states to identify energetically favorable pathways. For example:

  • Simulate the acylation mechanism to predict optimal solvent polarity and temperature.
  • Use reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) to explore competing pathways and minimize side reactions .

Q. What strategies resolve contradictions in reported synthetic yields or stability data across studies?

  • Methodological Answer :

  • Controlled Replication : Systematically vary parameters (e.g., solvent, catalyst loading) to isolate factors affecting yield.
  • Degradation Studies : Conduct accelerated stability testing under varying pH, temperature, and humidity to identify degradation thresholds.
  • Cross-Validation : Compare spectroscopic data (e.g., NMR, IR) with literature to confirm structural consistency .

Q. How can the reactivity of the tert-butoxyacetyl group be leveraged for functionalization in downstream applications?

  • Methodological Answer :

  • Selective Deprotection : Use acidic conditions (e.g., trifluoroacetic acid) to cleave the tert-butoxy group while preserving the pyrrolidine-dione core.
  • Cross-Coupling Reactions : Employ Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with boronic acids to modify the acetyloxy moiety.
  • Monitor reaction progress via in-situ FTIR to detect carbonyl stretching vibrations (~1750 cm⁻¹) .

Q. What experimental designs mitigate risks of exothermic side reactions during large-scale synthesis?

  • Methodological Answer :

  • Calorimetry : Perform differential scanning calorimetry (DSC) to identify thermal hazards.
  • Batch vs. Flow Chemistry : Use continuous flow reactors to enhance heat dissipation and control reaction exothermicity.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .

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